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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium Crimson™ is a long-wavelength fluorescent indicator dye used for the detection of

intracellular calcium ([Ca²⁺]ᵢ). Its excitation and emission spectra in the red region of the visible

spectrum make it particularly valuable for experiments where autofluorescence from cellular

components could be problematic. This technical guide provides an in-depth overview of the

quantum yield and photostability of Calcium Crimson, along with detailed experimental

protocols for its application in cellular imaging and calcium flux assays.

Core Properties of Calcium Crimson
The fundamental characteristics of Calcium Crimson are summarized in the table below. It is a

single-wavelength indicator that exhibits an increase in fluorescence intensity upon binding to

Ca²⁺ with minimal wavelength shift.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b163299?utm_src=pdf-interest
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666335/
https://www.thermofisher.com/kr/ko/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-visible-light.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Excitation Maximum (Ca²⁺-

bound)
~586 - 590 nm [3][4]

Emission Maximum (Ca²⁺-

bound)
~606 - 615 nm [1][3][4]

Dissociation Constant (Kd) for

Ca²⁺
185 nM [1]

204 nM (at 39.7°C) [5]

269 nM (at pH 7.40) [5]

Fluorescence Quantum Yield See discussion below

Photostability
More photostable than Fluo-3

and Calcium Green indicators
[2][6]

Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that describes its

efficiency in converting absorbed light into emitted light. A higher quantum yield indicates a

brighter dye, which is advantageous for detecting small changes in fluorescence signals.

While a definitive, consensus value for the quantum yield of Calcium Crimson is not readily

available in the reviewed literature, one source provides values of 2.55% and 4.11% for "Ca-

Crimson".[7] The context for these two distinct values is not provided, and it is important to note

that the quantum yield of calcium indicators is dependent on whether they are in the Ca²⁺-free

or Ca²⁺-bound state. For comparison, the quantum yield of the Ca²⁺-saturated form of Fluo-3 is

approximately 0.14, while that of Oregon Green 488 BAPTA-1 is around 0.7.[8]

Given the qualitative descriptions of Calcium Crimson as a bright indicator, it is likely that its

quantum yield in the Ca²⁺-bound state is significant. However, for precise quantitative studies,

it is recommended that researchers determine the quantum yield of Calcium Crimson
experimentally under their specific conditions.

Photostability
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Calcium Crimson is reported to be more photostable than other commonly used visible light-

excitable calcium indicators such as Fluo-3 and the Calcium Green series.[2][6] This enhanced

photostability makes it well-suited for experiments that require prolonged or repeated

illumination, such as time-lapse imaging of cellular calcium dynamics.

The photostability of a fluorescent dye can be quantitatively assessed by measuring its

photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to

50% of its initial value under continuous illumination.

Signaling Pathway and Experimental Workflow
The fundamental principle behind Calcium Crimson as a calcium indicator is a conformational

change upon binding to free calcium ions, which leads to an increase in its fluorescence

quantum yield. This relationship allows for the visualization and quantification of changes in

intracellular calcium concentration.
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Signaling Pathway of Calcium Crimson
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Fluorescence Microscope / Plate Reader
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Signaling Pathway of Calcium Crimson

A typical experimental workflow for measuring intracellular calcium using Calcium Crimson
involves several key steps, from cell preparation and dye loading to data acquisition and

analysis.
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Experimental Workflow for Intracellular Ca²⁺ Measurement

Cell Preparation

Dye Loading

Data Acquisition

Data Analysis

1. Culture cells to
optimal confluency

2. Plate cells on
coverslips or in

microplates

3. Prepare Calcium Crimson AM
working solution in DMSO

and buffer

4. Incubate cells with
Calcium Crimson AM

5. Wash cells to remove
excess dye

6. Equilibrate cells in
imaging buffer

7. Acquire baseline
fluorescence

8. Add stimulus to
elicit Ca²⁺ response

9. Record fluorescence
over time

10. Define regions of
interest (ROIs)

11. Measure fluorescence
intensity in ROIs

12. Normalize data
(e.g., ΔF/F₀)

13. Quantify Ca²⁺
concentration (optional)
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Experimental Workflow for Ca²⁺ Measurement
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Experimental Protocols
Protocol 1: Measurement of Photostability
(Photobleaching Half-life)
This protocol outlines a method to determine the photobleaching half-life of Calcium Crimson
using fluorescence microscopy.

Materials:

Calcium Crimson, potassium salt

Phosphate-buffered saline (PBS), pH 7.4

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive

camera

Microscope slides and coverslips

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

Sample Preparation: Prepare a solution of Calcium Crimson in PBS at a concentration of 1

µM. To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or

the dye can be embedded in a polyacrylamide gel on the slide.

Microscope Setup: Turn on the fluorescence microscope and allow the light source to

stabilize. Select the appropriate filter set for Calcium Crimson (e.g., excitation ~590 nm,

emission ~615 nm).

Image Acquisition:

Acquire an initial image (t=0).

Continuously illuminate the sample at a constant intensity.
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Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until

the fluorescence intensity has decreased to less than 50% of the initial value.

Data Analysis:

Open the image series in an image analysis software.

Select a region of interest (ROI) within the illuminated area.

Measure the mean fluorescence intensity within the ROI for each image in the time series.

Correct for background fluorescence by subtracting the intensity of a region with no dye.

Normalize the background-corrected intensity values to the initial intensity at t=0.

Plot the normalized fluorescence intensity as a function of time.

Determine the time at which the fluorescence intensity drops to 50% of the initial value.

This is the photobleaching half-life (t₁/₂).

Protocol 2: Cell Loading with Calcium Crimson AM
This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of Calcium
Crimson, which is cell-permeant.

Materials:

Calcium Crimson, AM ester

High-quality, anhydrous dimethyl sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Cells cultured on coverslips or in a 96-well plate

Procedure:
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Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Calcium Crimson AM in

anhydrous DMSO.[9] Store desiccated at -20°C.

Prepare Loading Solution: On the day of the experiment, thaw the stock solution. For a final

loading concentration of 1-10 µM, dilute the stock solution into the cell culture medium. To

aid in dispersion, first mix the Calcium Crimson AM stock solution with an equal volume of

20% Pluronic F-127 in DMSO before diluting into the buffer.

Cell Loading:

Remove the culture medium from the cells.

Add the loading solution to the cells.

Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[9] The

optimal time and temperature should be determined empirically for each cell type.

Lowering the temperature may reduce dye compartmentalization.[9]

Wash: After incubation, wash the cells twice with fresh, warm medium or buffer to remove

extracellular dye.

De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for

complete de-esterification of the AM ester by intracellular esterases, which traps the active

form of Calcium Crimson inside the cells.

Protocol 3: Measurement of Intracellular Calcium
Dynamics
This protocol details the measurement of changes in [Ca²⁺]ᵢ in response to a stimulus using

cells loaded with Calcium Crimson.

Materials:

Cells loaded with Calcium Crimson (from Protocol 2)

Imaging buffer (e.g., HBSS)
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Stimulus of interest (e.g., agonist, ionophore)

Fluorescence microscope or plate reader equipped for time-lapse imaging

Procedure:

Setup: Place the coverslip with loaded cells in an imaging chamber on the microscope stage,

or place the 96-well plate in the plate reader.

Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes

before applying the stimulus.

Stimulation: Add the stimulus to the cells. If using a microscope, this can be done by

perfusion or gentle pipetting. A plate reader may have automated injection ports.

Data Acquisition: Continue to record the fluorescence intensity at regular intervals for the

desired duration of the experiment.

Data Analysis:

For each cell or well, calculate the change in fluorescence relative to the baseline. This is

often expressed as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the

initial baseline fluorescence.

The resulting traces can be used to determine parameters such as the peak response,

time to peak, and decay kinetics of the calcium signal.

(Optional) In Situ Calibration: To calibrate the fluorescence signal to absolute [Ca²⁺]ᵢ, at the

end of the experiment, sequentially treat the cells with an ionophore (e.g., ionomycin) in the

presence of a high Ca²⁺ concentration to obtain Fₘₐₓ, followed by a Ca²⁺ chelator (e.g.,

EGTA) in a Ca²⁺-free buffer to obtain Fₘᵢₙ.[9] The [Ca²⁺]ᵢ can then be calculated using the

Grynkiewicz equation: [Ca²⁺]ᵢ = Kd * [(F - Fₘᵢₙ) / (Fₘₐₓ - F)].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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